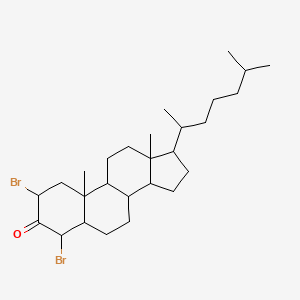
2,4-Dibromocholestan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromocholestan-3-one is a brominated derivative of cholestane, a saturated steroid. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a ketone group at the 3 position on the cholestane backbone. It is a rare and unique chemical that has been used in various research applications due to its distinct structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromocholestan-3-one can be synthesized through the bromination of cholesterol. The process involves dissolving cholesterol in absolute ether and then adding a solution of bromine in acetic acid. The reaction mixture is stirred and cooled, resulting in the formation of cholesterol dibromide. This intermediate is then oxidized using reagents such as acid permanganate, chromic acid, or sodium dichromate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures mentioned above. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromocholestan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as acid permanganate, chromic acid, and sodium dichromate are commonly used.
Reduction: Zinc dust in the presence of acetic acid is used to reduce the dibromide intermediate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce cholestan-3-one or other reduced forms.
Applications De Recherche Scientifique
2,4-Dibromocholestan-3-one has been utilized in several scientific research applications, including:
Chemistry: As a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigating the effects of brominated steroids on biological systems.
Medicine: Exploring potential therapeutic applications and understanding the pharmacokinetics of brominated compounds.
Industry: Used in the development of specialized materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-dibromocholestan-3-one involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
2,4-Dibromocholestan-3-one can be compared with other brominated steroids and cholestane derivatives. Similar compounds include:
Cholestan-3-one: Lacks the bromine atoms and has different reactivity and biological activity.
2,4-Dichlorocholestan-3-one: Contains chlorine atoms instead of bromine, leading to different chemical properties and applications.
5α,6β-Dibromocholestan-3-one: Another brominated derivative with bromine atoms at different positions, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the ketone group, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
76748-84-0 |
|---|---|
Formule moléculaire |
C27H44Br2O |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
2,4-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44Br2O/c1-16(2)7-6-8-17(3)19-11-12-20-18-9-10-22-24(29)25(30)23(28)15-27(22,5)21(18)13-14-26(19,20)4/h16-24H,6-15H2,1-5H3 |
Clé InChI |
QPEUNNHJRQSZCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4Br)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)
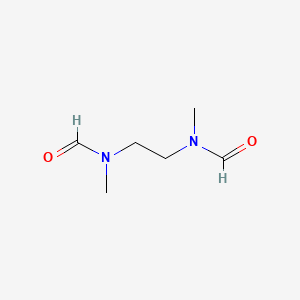
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
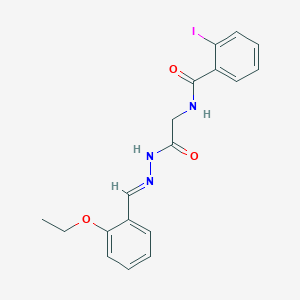
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
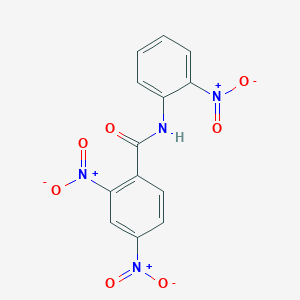
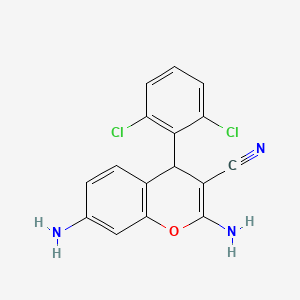
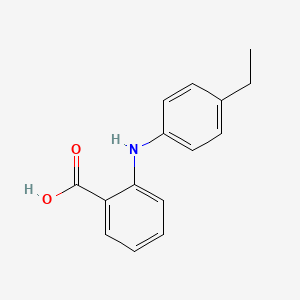
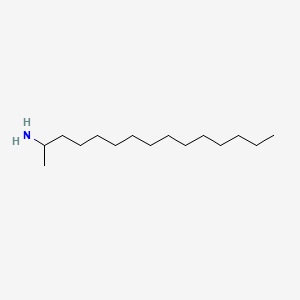
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
